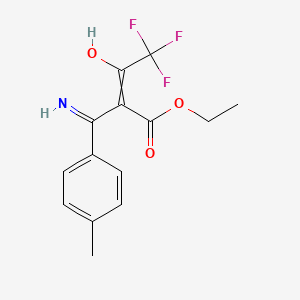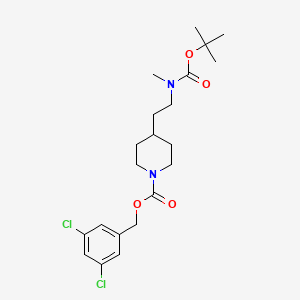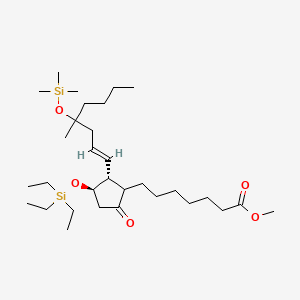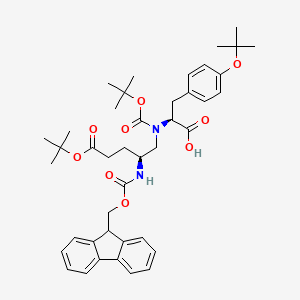![molecular formula C50H73NO12Si2 B13858297 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer. This compound is an intermediate in the synthesis of Paclitaxel and is primarily used in research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves multiple steps, including protection and deprotection of functional groups, as well as selective silylation. The key steps typically include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride to protect the hydroxyl groups.
Selective Deprotection: Removing specific protecting groups to expose reactive sites for further modification.
Silylation: Introducing silyl groups to specific positions on the molecule to achieve the desired structure
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of silyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove silyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the biological activity of Paclitaxel derivatives.
Medicine: Developing new chemotherapy agents with improved efficacy and reduced side effects.
Industry: Synthesizing advanced materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves its conversion to Paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key component of the microtubule network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another chemotherapy agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is unique due to its specific silyl protection, which enhances its stability and allows for selective modifications. This makes it a valuable intermediate in the synthesis of Paclitaxel and other derivatives .
Eigenschaften
Molekularformel |
C50H73NO12Si2 |
|---|---|
Molekulargewicht |
936.3 g/mol |
IUPAC-Name |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7-acetyloxy-2,12,13-trihydroxy-5,9,17,17-tetramethyl-8-oxo-10-triethylsilyloxy-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
InChI |
InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-36-27-35(53)49(57)29-59-43-41(49)48(36,11)42(54)39(60-31(5)52)37-30(4)34(28-50(43,58)47(37,9)10)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,53,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35+,36-,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
InChI-Schlüssel |
VKGIGHDRYWQPEZ-WJEXZQIASA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@H]2[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]3(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Kanonische SMILES |
CC[Si](CC)(CC)OC1CC(C2(COC3C2C1(C(=O)C(C4=C(C(CC3(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


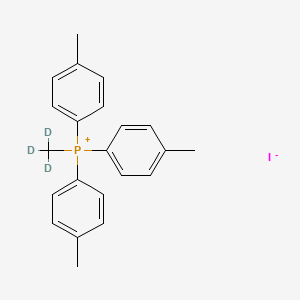
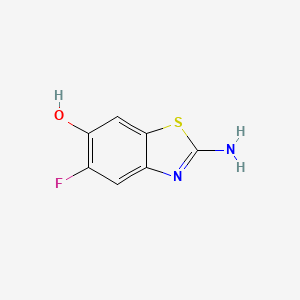
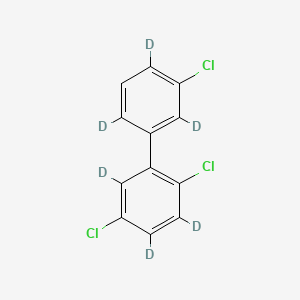
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
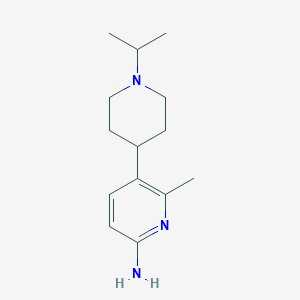
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
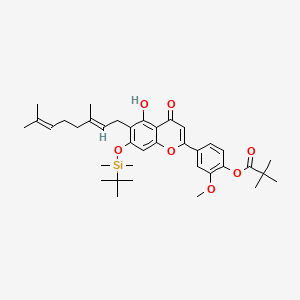

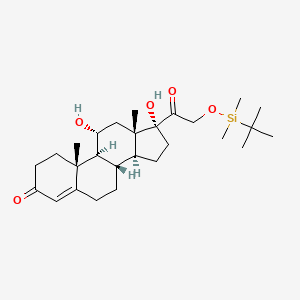
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
